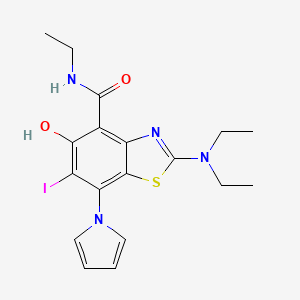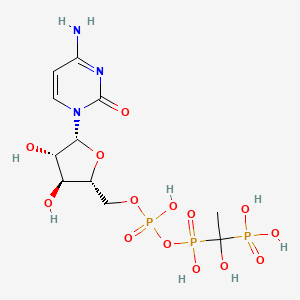
MDL-800
概要
説明
MDL-800は、ニコチンアミドアデニンジヌクレオチド依存性脱アセチル化酵素であるサーチュイン6の異種活性化因子として知られる化学化合物です。サーチュイン6は、代謝、ゲノム安定性、長寿、炎症など、さまざまな生理学的および病理学的プロセスに関与しています。 This compoundは、非小細胞肺がん細胞の増殖を抑制し、上皮成長因子受容体チロシンキナーゼ阻害剤の有効性を高める上で大きな可能性を示しています .
科学的研究の応用
MDL-800 has a wide range of scientific research applications:
Chemistry: It is used to study the catalytic activity of sirtuin 6 and its role in deacetylation reactions.
Biology: this compound is employed in research on genome stability, DNA repair pathways, and cellular reprogramming.
Medicine: The compound has shown promise in treating non-small cell lung carcinoma by enhancing the efficacy of epidermal growth factor receptor tyrosine kinase inhibitors and suppressing tumor growth It also improves genomic stability and pluripotency of induced pluripotent stem cells derived from old donors.
Industry: This compound is used in the development of new therapeutic agents targeting sirtuin 6 for various diseases, including cancer and age-related disorders
作用機序
MDL-800は、サーチュイン6上の異種部位に結合することにより、その脱アセチル化酵素活性を高めることで効果を発揮します。 この相互作用は、ヒストンタンパク質の脱アセチル化につながり、遺伝子発現の調節とゲノム安定性の維持に重要な役割を果たします . さらに、this compoundは、活性化B細胞の核因子κ軽鎖エンハンサー経路を介して炎症を抑制し、血管新生を促進することにより、創傷治癒を促進します .
6. 類似の化合物との比較
This compoundは、サーチュイン6の選択的活性化においてユニークです。 同様の化合物には、MDL-801があり、これもサーチュイン6を活性化しますが、有効性と特異性は異なります . レスベラトロールなどの他のサーチュイン活性化因子は、主にサーチュイン1を標的にし、異なる生物学的効果をもたらします。 This compoundは、サーチュイン6の脱アセチル化酵素活性を最大22倍まで高めることができるため、同クラスの他の化合物とは一線を画しています .
生化学分析
Biochemical Properties
MDL-800 plays a significant role in biochemical reactions by activating SIRT6. It increases SIRT6 deacetylase activity, which leads to the deacetylation of histone H3. This compound does not show any activity towards other sirtuins (SIRT1, SIRT3, SIRT4) or histone deacetylases (HDAC1-11) at concentrations up to 50 μM or 100 μM . The interaction between this compound and SIRT6 enhances the deacetylation of histone H3, which is crucial for various cellular processes .
Cellular Effects
This compound has been shown to exert significant effects on various types of cells and cellular processes. In non-small cell lung cancer (NSCLC) cells, this compound increases SIRT6 deacetylase activity, leading to dose-dependent deacetylation of histone H3. This results in the inhibition of cell proliferation and induction of cell cycle arrest at the G0/G1 phase . Additionally, this compound enhances the antiproliferation effects of epidermal growth factor receptor tyrosine kinase inhibitors (EGFR-TKIs) in osimertinib-resistant NSCLC cells .
Molecular Mechanism
The molecular mechanism of this compound involves its selective activation of SIRT6. By binding to SIRT6, this compound increases its deacetylase activity, leading to the deacetylation of histone H3. This deacetylation process is crucial for regulating gene expression and maintaining genomic stability . This compound also suppresses the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. The compound has shown stability and sustained activity in increasing SIRT6 deacetylase activity and inhibiting cell proliferation in NSCLC cells . Long-term studies have demonstrated that this compound can maintain its effects on cellular function, including histone H3 deacetylation and suppression of the MAPK pathway .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Intraperitoneal administration of this compound at doses of 25 mg/kg, 50 mg/kg, and 80 mg/kg has been shown to suppress tumor growth in NSCLC xenograft models . Higher doses of this compound have demonstrated increased efficacy in inhibiting tumor growth, with minimal toxic or adverse effects observed at these doses .
Metabolic Pathways
This compound is involved in metabolic pathways related to SIRT6 activation. By increasing SIRT6 deacetylase activity, this compound influences metabolic processes such as glucose and lipid metabolism . The compound’s activation of SIRT6 also plays a role in DNA repair pathways, contributing to genomic stability .
Transport and Distribution
This compound is transported and distributed within cells and tissues, primarily targeting SIRT6. The compound’s interaction with SIRT6 leads to its localization in the nucleus, where it exerts its effects on histone deacetylation and gene expression . This compound’s distribution within tissues has been observed in NSCLC xenograft models, where it effectively suppresses tumor growth .
Subcellular Localization
The subcellular localization of this compound is primarily in the nucleus, where it activates SIRT6 and promotes histone H3 deacetylation . This localization is crucial for its role in regulating gene expression and maintaining genomic stability. This compound’s targeting signals and post-translational modifications direct it to specific compartments within the nucleus, enhancing its activity and function .
準備方法
MDL-800の合成には、中間体の調製とその後の特定の条件下での反応を含む複数のステップが含まれます。正確な合成経路と反応条件は、特許出願中であり、科学文献で詳しく説明されています。 工業生産方法では通常、最適化された反応条件を使用して大規模な合成が行われ、高収率と高純度が確保されます .
3. 化学反応解析
This compoundは、主に脱アセチル化を含むさまざまな化学反応を起こします。 This compoundは、異種部位に結合することによってサーチュイン6の脱アセチル化酵素活性を高め、ヒト細胞におけるヒストンH3リジン9アセチル化とヒストンH3リジン56アセチル化のレベルを全体的に低下させます . これらの反応で使用される一般的な試薬と条件には、ニコチンアミドアデニンジヌクレオチドと、反応環境を維持するための特定のバッファシステムが含まれます。 これらの反応から生成される主な生成物は、脱アセチル化されたヒストンタンパク質です .
4. 科学研究への応用
This compoundは、科学研究で幅広い用途があります。
化学: サーチュイン6の触媒活性とその脱アセチル化反応における役割を研究するために使用されます。
生物学: this compoundは、ゲノム安定性、DNA修復経路、細胞再プログラミングに関する研究に使用されています。
医学: This compoundは、上皮成長因子受容体チロシンキナーゼ阻害剤の有効性を高め、腫瘍の増殖を抑制することにより、非小細胞肺がんの治療に有望な結果を示しています また、高齢のドナーから誘導された多能性幹細胞のゲノム安定性と多能性を向上させます.
産業: This compoundは、がんや加齢関連疾患など、さまざまな疾患に対するサーチュイン6を標的とする新しい治療薬の開発に使用されています
化学反応の分析
MDL-800 undergoes various chemical reactions, primarily involving deacetylation. It increases the deacetylase activity of sirtuin 6 by binding to an allosteric site, leading to a global decrease in histone H3 lysine 9 acetylation and histone H3 lysine 56 acetylation levels in human cells . Common reagents and conditions used in these reactions include nicotinamide adenine dinucleotide and specific buffer systems to maintain the reaction environment. The major products formed from these reactions are deacetylated histone proteins .
類似化合物との比較
MDL-800 is unique in its selective activation of sirtuin 6. Similar compounds include MDL-801, which also activates sirtuin 6 but with different efficacy and specificity . Other sirtuin activators, such as resveratrol, primarily target sirtuin 1 and have different biological effects. This compound’s ability to enhance the deacetylase activity of sirtuin 6 by up to 22-fold sets it apart from other compounds in its class .
特性
IUPAC Name |
methyl 2-[(5-bromo-4-fluoro-2-methylphenyl)sulfamoyl]-5-[(3,5-dichlorophenyl)sulfonylamino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrCl2FN2O6S2/c1-11-5-18(25)17(22)10-19(11)27-35(31,32)20-4-3-14(9-16(20)21(28)33-2)26-34(29,30)15-7-12(23)6-13(24)8-15/h3-10,26-27H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKFQBYBODAKGOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1NS(=O)(=O)C2=C(C=C(C=C2)NS(=O)(=O)C3=CC(=CC(=C3)Cl)Cl)C(=O)OC)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrCl2FN2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
626.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is MDL-800 and what is its primary target?
A1: this compound is a small molecule that acts as a potent and selective activator of sirtuin 6 (SIRT6) [, , , , , , , , , , , ]. SIRT6 is an NAD+-dependent deacetylase involved in various cellular processes, including DNA repair, inflammation, and metabolism.
Q2: How does this compound exert its effects on a molecular level?
A2: this compound binds to SIRT6 and enhances its deacetylase activity. This leads to the deacetylation of various SIRT6 target proteins, including histones like H3K9ac [, , , ]. Deacetylation of these targets ultimately influences gene expression and downstream cellular processes.
Q3: What are the key downstream effects of this compound mediated SIRT6 activation?
A3: this compound, through SIRT6 activation, has been shown to:
- Reduce inflammation: It suppresses the NF-κB pathway, decreasing pro-inflammatory cytokines like TNF-α and IL-6 [].
- Promote wound healing: It enhances collagen deposition and neovascularization in cutaneous wounds [].
- Improve DNA repair: It rescues age-related decline in DNA repair efficiency in chondrocytes by enhancing both NHEJ and BER pathways [, , ].
- Reduce oxidative stress and apoptosis: It protects granulosa cells from oxidative damage and apoptosis, potentially mitigating premature ovarian failure [].
- Alleviate fibrosis: It reduces UUO-induced renal fibrosis by regulating β-catenin acetylation and the TGF-β1/Smad pathway [].
- Improve genomic stability and pluripotency of iPSCs: It enhances genomic stability and promotes differentiation potential in old murine-derived iPSCs [].
Q4: What are the potential therapeutic applications of this compound based on the research findings?
A4: this compound shows promise in preclinical models for various conditions, including:
- Premature Ovarian Failure: By reducing oxidative stress and apoptosis in granulosa cells [].
- Wound Healing: By accelerating cutaneous wound healing through anti-inflammatory effects and promoting angiogenesis [].
- Osteoarthritis: By improving DNA repair in chondrocytes and potentially slowing age-related cartilage degeneration [, , ].
- Renal Fibrosis: By protecting against UUO-induced renal inflammation and fibrosis [].
- Heart Failure with Preserved Ejection Fraction (HFpEF): By improving cardiac metabolism and limiting cardiac lipid accumulation, particularly in the context of diabetes [].
- Cancer: By suppressing proliferation and enhancing the efficacy of EGFR-TKIs in non-small cell lung cancer [, ], and potentially overcoming chemoresistance in breast cancer [].
- Aging-associated diseases: By improving genomic stability and pluripotency of iPSCs, potentially enhancing cell-based therapies [].
- Viral Infections: By potentially alleviating SARS-CoV-2 infection and severity through DNA damage repair mechanisms [].
Q5: What is known about the structure-activity relationship (SAR) of this compound and its analogs?
A5: While specific SAR studies haven't been extensively published, research suggests that the allosteric binding site of this compound on SIRT6 is crucial for its activity []. Modifications to the molecule's structure could impact its binding affinity, selectivity, and overall efficacy.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-methyl-1-[(2-piperidin-1-yl-1,3-thiazol-4-yl)methyl]-N-(4-pyridin-3-ylphenyl)pyrrole-2-carboxamide](/img/structure/B608864.png)
![Uridine, 4'-C-azido-5'-O-[4-(3-chlorophenyl)-2-oxido-1,3,2-dioxaphosphorinan-2-yl]-, 2',3'-dipropanoate](/img/structure/B608865.png)










